2-(2-Chloroethyl)-1,3,5-trifluorobenzene
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Overview
Description
2-(2-Chloroethyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with three fluorine atoms and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene typically involves the reaction of 1,3,5-trifluorobenzene with 2-chloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the 2-chloroethyl group. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or iron(III) chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1,3,5-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
Scientific Research Applications
2-(2-Chloroethyl)-1,3,5-trifluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. This can result in the inhibition of enzymatic activities and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: Known for its use as a simulant for mustard gas in research.
Bis(2-chloroethyl) sulfide:
Chlormethine: An alkylating agent used in chemotherapy.
Uniqueness
2-(2-Chloroethyl)-1,3,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C8H6ClF3 |
---|---|
Molecular Weight |
194.58 g/mol |
IUPAC Name |
2-(2-chloroethyl)-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C8H6ClF3/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2 |
InChI Key |
JYWQYLDELNMHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCCl)F)F |
Origin of Product |
United States |
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